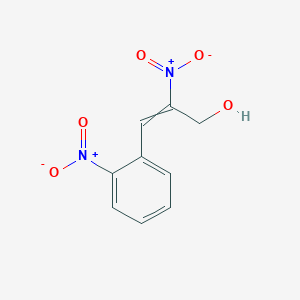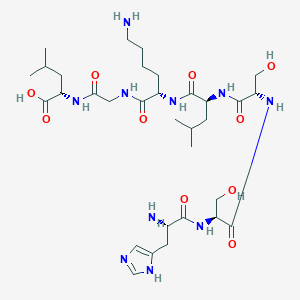![molecular formula C25H25N7O3 B14190353 Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- CAS No. 850070-72-3](/img/structure/B14190353.png)
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its unique structure, which includes a pteridine ring system substituted with an amino group and a dimethoxyphenyl group, as well as a benzoyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization reactions, nucleophilic substitutions, and functional group modifications. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine rings through the condensation of amines, isocyanides, aldehydes, and carboxylic acids .
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. These methods typically involve the use of readily available starting materials and catalysts to achieve high yields and purity. For example, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are commonly used in industrial settings .
化学反応の分析
Types of Reactions
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of functional groups such as amino, methoxy, and benzoyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The reaction conditions typically include solvents like dichloromethane or ethanol and catalysts like palladium or copper salts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the benzoyl group can yield alcohols. Substitution reactions can introduce various functional groups, resulting in a wide range of piperazine derivatives with different properties .
科学的研究の応用
In medicinal chemistry, piperazine derivatives are known for their pharmacological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
In biology, piperazine derivatives have been used as tools to study enzyme functions and receptor interactions. Their ability to modulate biological pathways has made them useful in research on signal transduction and cellular communication .
In industry, piperazine derivatives are employed as intermediates in the synthesis of agrochemicals, dyes, and polymers. Their chemical reactivity and stability make them suitable for various industrial applications .
作用機序
The mechanism of action of piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . Additionally, the compound’s structure allows it to interact with other receptors and enzymes, modulating various biological pathways and exerting therapeutic effects .
類似化合物との比較
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- can be compared to other piperazine derivatives and similar heterocyclic compounds. Some similar compounds include:
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its antimetabolite and anticancer activities.
The uniqueness of piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- lies in its specific substitution pattern and the presence of the pteridine ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
850070-72-3 |
|---|---|
分子式 |
C25H25N7O3 |
分子量 |
471.5 g/mol |
IUPAC名 |
[4-[2-amino-6-(3,4-dimethoxyphenyl)pteridin-4-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H25N7O3/c1-34-19-9-8-17(14-20(19)35-2)18-15-27-22-21(28-18)23(30-25(26)29-22)31-10-12-32(13-11-31)24(33)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H2,26,27,29,30) |
InChIキー |
FFXNHSOPIGMKMH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)

![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)

![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)


